Methyl 3-(3-bromophenyl)-4-nitrobutanoate
Description
| Property | Value |
| CAS Number | 372944-86-0 |
| Molecular Formula | C₁₁H₁₂BrNO₄ |
| Molecular Weight | 302.12 g/mol |
| Synonyms | Benzenepropanoic acid, 3-bromo-β-(nitromethyl)-, methyl ester |
Nitro-containing butanoates, and more broadly γ-nitro esters, are highly valuable intermediates in organic synthesis. The nitro group, a powerful electron-withdrawing moiety, activates the α-carbon, facilitating a range of carbon-carbon bond-forming reactions. nih.gov One of the most prominent reactions is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. γ-Nitro esters are often synthesized via the conjugate addition of nitroalkanes to α,β-unsaturated esters. nih.govsctunisie.org
The versatility of the nitro group extends beyond its activating effect. It can be readily transformed into a variety of other functional groups, including amines, oximes, and carbonyls (via the Nef reaction). researchgate.net This chemical flexibility makes γ-nitro esters, such as methyl 4-nitrobutanoate, key precursors for the synthesis of γ-amino acids and their derivatives, which are important pharmacophores. For instance, the reduction of the nitro group to an amine provides a direct route to γ-amino esters.
The development of asymmetric methodologies for the synthesis of chiral γ-nitro esters has further enhanced their importance. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the conjugate addition of nitroalkanes to enoates, providing access to optically active building blocks for the synthesis of complex natural products and pharmaceuticals. beilstein-journals.org
Aryl-substituted nitro compounds are a cornerstone of modern chemical research, with applications spanning from medicinal chemistry to materials science. The nitro group's strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions.
In the context of medicinal chemistry, the nitroaromatic moiety is present in a number of therapeutic agents. The reduction of the nitro group to an aniline (B41778) is a fundamental transformation, often employed in the synthesis of pharmaceuticals. masterorganicchemistry.com Furthermore, the nitro group itself can play a crucial role in the biological activity of a molecule.
The presence of a halogen, such as bromine, on the aryl ring, as seen in Methyl 3-(3-bromophenyl)-4-nitrobutanoate, adds another layer of synthetic utility. The carbon-bromine bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents onto the aromatic ring. This capability is instrumental in the generation of molecular libraries for drug discovery and the synthesis of complex natural products.
The synthesis of butanoate derivatives, particularly those with substitution at the 3- and 4-positions, often relies on well-established synthetic transformations. A primary route to compounds structurally analogous to this compound is the Michael or conjugate addition reaction.
The conjugate addition of nitromethane (B149229) to a substituted methyl cinnamate (B1238496) is a direct and efficient method for constructing the 3-aryl-4-nitrobutanoate framework. cnr.it This reaction is typically catalyzed by a base, which deprotonates nitromethane to form a nitronate anion, the active nucleophile.
| Reactants | Catalyst/Conditions | Product Type |
| Methyl 3-bromocinnamate, Nitromethane | Base (e.g., DBU, K₂CO₃) | This compound |
| α,β-Unsaturated Ester, Nitroalkane | Organocatalyst (e.g., thiourea (B124793) derivatives) | Chiral γ-Nitro Ester |
| Methyl Crotonate, Nitromethane | DBU, Microwave Irradiation | Methyl 3-methyl-4-nitrobutanoate nih.gov |
Recent advancements in this area have focused on the development of catalytic asymmetric Michael additions to produce enantiomerically enriched 3-aryl-4-nitrobutanoates. Chiral organocatalysts, such as cinchona alkaloid derivatives and bifunctional thioureas, have proven to be highly effective in controlling the stereochemistry of this transformation. beilstein-journals.org
Furthermore, compounds like methyl 3-(4-chlorophenyl)-4-nitrobutanoate have been synthesized and utilized as precursors in the asymmetric synthesis of biologically active molecules like (R)-baclofen, a muscle relaxant. thieme-connect.com The synthesis of these precursors often involves the enzymatic resolution of the racemic nitro ester or an asymmetric Michael addition. thieme-connect.com This highlights the significance of this class of compounds as key intermediates in the pharmaceutical industry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3-bromophenyl)-4-nitrobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-17-11(14)6-9(7-13(15)16)8-3-2-4-10(12)5-8/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUKDEUMOKZMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C[N+](=O)[O-])C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450618 | |
| Record name | METHYL 3-(3-BROMOPHENYL)-4-NITROBUTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372944-86-0 | |
| Record name | METHYL 3-(3-BROMOPHENYL)-4-NITROBUTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 3 Bromophenyl 4 Nitrobutanoate
Retrosynthetic Analysis for the Target Compound
A retrosynthetic analysis of Methyl 3-(3-bromophenyl)-4-nitrobutanoate reveals the most logical disconnection to be the carbon-carbon bond at the C3-C4 position. This bond is ideally formed via a conjugate addition, specifically a Michael reaction. This disconnection strategy simplifies the target molecule into two readily available starting materials: a Michael acceptor and a Michael donor.
The Michael acceptor is identified as methyl 3-(3-bromophenyl)acrylate, an α,β-unsaturated ester. The Michael donor is the nitromethane (B149229) anion (nitronate), derived from nitromethane. This approach is highly convergent and relies on one of the most fundamental C-C bond-forming reactions in organic synthesis. masterorganicchemistry.comwikipedia.org The forward synthesis would, therefore, involve the 1,4-addition of nitromethane to methyl 3-(3-bromophenyl)acrylate.
An alternative disconnection can be envisioned at the C2-C3 bond. This would lead to a pathway involving a nitroalkene precursor, specifically (E)-1-bromo-3-(2-nitrovinyl)benzene. In this scenario, a nucleophile such as a malonate ester anion would attack the nitroalkene, followed by subsequent chemical transformations to yield the final butanoate structure.
Michael Addition Strategies for Butanoate Core Formation
The formation of the butanoate core of this compound is effectively achieved through the Michael addition of nitromethane to an appropriate α,β-unsaturated ester. wikipedia.orgewadirect.com This reaction involves the nucleophilic attack of a nitronate ion, generated by deprotonating nitromethane with a base, onto the β-carbon of the electrophilic alkene. masterorganicchemistry.comwikipedia.org The resulting enolate is then protonated to give the final γ-nitro ester product. masterorganicchemistry.com The versatility of this reaction allows for a wide range of substrates and catalysts to be employed. nih.gov
The choice of catalyst is crucial for the efficiency of the Michael addition. A variety of catalyst systems have been successfully employed for the synthesis of γ-nitro esters from nitroalkanes and α,β-unsaturated carbonyl compounds.
For the synthesis of this compound, a basic catalyst is required to deprotonate nitromethane. Common choices include organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has proven effective in synthesizing similar γ-nitro aliphatic methyl esters. nih.govresearchgate.net Inorganic bases such as potassium carbonate (K2CO3) can also be used, often in conjunction with a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) to facilitate the reaction between the aqueous and organic phases. cnr.itsctunisie.org Furthermore, the use of chiral catalysts, such as those derived from Cinchona alkaloids or bifunctional thiourea (B124793) and squaramide catalysts, can enable asymmetric synthesis, providing optically active derivatives if desired. organic-chemistry.orgresearchgate.netbuchler-gmbh.comrsc.org
| Catalyst Type | Specific Example(s) | Typical Application/Role |
|---|---|---|
| Organic Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Homogeneous catalyst for deprotonating nitromethane. nih.gov |
| Inorganic Base | Potassium Carbonate (K2CO3) | Heterogeneous base used in Michael additions. cnr.it |
| Phase-Transfer Catalyst | Triethylbenzylammonium Chloride (TEBA) | Facilitates reaction in biphasic systems. cnr.itsctunisie.org |
| Organocatalyst | Cinchona Alkaloid Derivatives, Squaramides | Used for asymmetric Michael additions to achieve high enantioselectivity. organic-chemistry.orgrsc.org |
| Ionic Liquid | [bmIm]OH | Can act as both catalyst and reaction medium. organic-chemistry.org |
The selection of a solvent can significantly impact the rate, yield, and selectivity of the Michael addition. The solvent's ability to solvate the reactants, intermediates, and the catalyst plays a critical role. For instance, changing the solvent from THF to N-Methyl-2-pyrrolidone (NMP) has been shown to substantially increase catalytic ability in certain Michael additions. hbni.ac.in
Polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are commonly used. However, studies on analogous reactions have shown that polar protic solvents, particularly highly polar fluorinated alcohols like hexafluoroisopropanol (HFIP), can significantly promote the addition of weak nucleophiles. researchgate.net In some cases, the reaction can even be performed in water, especially when using a phase-transfer catalyst to overcome the low solubility of organic reactants. sctunisie.org The use of nitromethane itself as the solvent is also a common and effective strategy, as it serves as both a reactant and the reaction medium. cnr.it
| Solvent | Solvent Type | Impact on Reaction Efficiency |
|---|---|---|
| Nitromethane | Polar Aprotic / Reactant | Serves as both solvent and reactant, driving the reaction forward due to high concentration. cnr.it |
| Tetrahydrofuran (THF) | Polar Aprotic | Commonly used, but may result in slower reaction rates compared to other solvents. hbni.ac.in |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Can significantly enhance catalytic activity. hbni.ac.in |
| Hexafluoroisopropanol (HFIP) | Polar Protic | Favors the addition of weak nucleophiles through hydrogen bond donation. researchgate.net |
| Water (with phase-transfer catalyst) | Polar Protic | An environmentally benign option, though requires a catalyst to facilitate mixing of phases. sctunisie.org |
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters to consider include temperature, reaction time, and stoichiometry of reactants.
A significant advancement in this area is the use of microwave irradiation. For the synthesis of similar γ-nitro aliphatic methyl esters, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours or days to mere minutes, while simultaneously increasing yields to near-quantitative levels (≥98%). nih.govresearchgate.net This efficiency is attributed to the rapid, uniform heating provided by microwaves. researchgate.net Conventional heating can also be employed, though it typically requires longer reaction times to achieve comparable yields. nih.gov The stoichiometry of the reactants, particularly the excess of nitromethane relative to the Michael acceptor, is another factor that can be adjusted to drive the reaction to completion.
| Condition | Method | Typical Reaction Time | Observed Yield (Analogous Reactions) |
|---|---|---|---|
| Temperature | Conventional Heating (70-75 °C) | Several hours to days | ~72% nih.gov |
| Temperature | Microwave Irradiation (70-75 °C) | ~5 minutes | ≥98% nih.govresearchgate.net |
| Stoichiometry | Varying excess of nitromethane | - | Higher excess generally favors product formation. |
| Catalyst Loading | Adjusting mol% of base (e.g., DBU) | - | Lowering catalyst loading can still be effective, especially with microwave heating. nih.gov |
Alternative Synthetic Routes to this compound
While the Michael addition of nitromethane to an acrylate (B77674) derivative is the most direct route, alternative strategies can also be employed. These methods often involve the use of nitroalkene precursors, which offer a different approach to constructing the target butanoate framework. rsc.org
An alternative synthesis involves the use of a conjugated nitroalkene, such as (E)-1-bromo-3-(2-nitrovinyl)benzene, as the key intermediate. This nitroalkene acts as a potent Michael acceptor. The butanoate structure can be constructed by reacting this precursor with a suitable C2-nucleophile, such as the enolate of dimethyl malonate or ethyl acetoacetate (B1235776). google.com
This reaction, an asymmetric 1,4-Michael addition, would form a new carbon-carbon bond, yielding a functionalized nitro compound. google.com Subsequent steps, such as saponification followed by decarboxylation, would be required to remove the auxiliary ester group from the malonate or acetoacetate moiety and produce the final this compound structure. google.com This multi-step approach provides a versatile alternative for accessing the target molecule, particularly when exploring asymmetric variations catalyzed by chiral organometallic complexes or organocatalysts. rsc.org
Role of β-Keto Esters in Precursor Derivatization
While not the most direct route, β-keto esters can be conceptually employed in the synthesis of the key precursor, Methyl 3-(3-bromophenyl)propenoate. One plausible, though multi-step, approach involves the use of a β-keto ester such as methyl acetoacetate.
The general strategy would involve the C-acylation of a suitable enolate with 3-bromobenzoyl chloride to form a more complex β-keto ester. This intermediate could then undergo a series of transformations, including decarboxylation and elimination reactions, to yield the desired α,β-unsaturated ester.
A more direct, albeit less common, method for generating α,β-unsaturated esters from β-keto esters involves an initial formylation to an α-formyl ester, followed by enol tosylation and a subsequent Suzuki-Miyaura cross-coupling reaction. organic-chemistry.org
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Ti-Claisen Condensation (Formylation) | Ester, TiCl4, base | α-formyl ester |
| 2 | Enol Tosylation | TsCl, N-methylimidazole, Et3N or LiOH | (E)- or (Z)-enol tosylate |
| 3 | Suzuki-Miyaura Cross-Coupling | Organoboron reagent, Palladium catalyst | α,β-disubstituted α,β-unsaturated ester |
This table outlines a general, multi-step synthetic pathway for converting esters to α,β-unsaturated esters, a transformation for which β-keto ester chemistry provides foundational methodologies.
It is important to note that for the specific synthesis of Methyl 3-(3-bromophenyl)propenoate, more direct methods such as the Wittig or Horner-Wadsworth-Emmons reaction starting from 3-bromobenzaldehyde (B42254) are generally preferred due to higher efficiency and fewer synthetic steps.
Stereochemical Considerations in the Synthesis of this compound
The synthesis of this compound via the Michael addition of nitromethane to Methyl 3-(3-bromophenyl)propenoate creates a new stereocenter at the C3 position. If the precursor or reaction conditions are chiral, a second stereocenter can be generated at the C4 position, leading to the possibility of diastereomers and enantiomers.
Diastereoselective Approaches
Diastereoselectivity in the Michael addition to form γ-nitro esters can be achieved by employing a chiral substrate or a chiral auxiliary. For instance, the addition of nitromethane to chiral enoates derived from (R)-(+)-glyceraldehyde acetonide has been shown to proceed with high diastereoselectivity. The stereochemical outcome (syn or anti) can be dependent on the geometry (E or Z) of the enoate and the nature of the base used.
In reactions involving α-substituted β-nitrocarbonyl nucleophiles, high diastereoselectivity can be achieved. Mechanistic studies suggest that this stereocontrol arises from internal hydrogen-bonding in the nitroalkane tautomer, which organizes the transition state. nih.gov
Enantioselective Synthesis via Chiral Catalysis
The enantioselective Michael addition of nitromethane to α,β-unsaturated esters can be effectively achieved using chiral catalysts. Both organocatalysts and metal-based catalysts have been successfully employed for similar transformations.
Organocatalysis: Chiral bifunctional thioureas and squaramides are prominent classes of organocatalysts for this type of reaction. rsc.orgnih.gov These catalysts activate the nitroalkane through their basic moiety and the Michael acceptor through hydrogen bonding with the (thio)urea group, thereby controlling the facial selectivity of the addition. For example, squaramide-catalyzed Michael addition of nitromethane to 2-enoylazaarenes has been shown to produce chiral γ-nitroketones with high yields and enantioselectivities (up to 98% ee). rsc.orgnih.gov
| Catalyst Type | Example | Key Feature |
| Chiral Diamine | tert-leucine-derived diamine | Catalyzes addition to cyclic and acyclic enones with excellent enantioselectivity. acs.org |
| Chiral Thiourea | Cinchona-derived thiourea | Bifunctional activation of nucleophile and electrophile. |
| Chiral Squaramide | Amino-squaramide | Provides high enantioselectivity in solvent-free conditions. rsc.orgnih.gov |
| Biocatalyst | 4-oxalocrotonate tautomerase (4-OT) mutant | Promotes asymmetric Michael additions via enzyme-bound iminium ion intermediates. nih.gov |
This table summarizes various types of chiral catalysts that have been successfully used for the enantioselective Michael addition of nitromethane to α,β-unsaturated carbonyl compounds, a reaction analogous to the synthesis of this compound.
Metal Catalysis: Chiral metal complexes, for instance, those of nickel(II) with chiral diamine ligands, have been shown to catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes with high efficiency. acs.org While the specific application to the addition of nitromethane to cinnamate (B1238496) esters is less common, the principle of using a chiral Lewis acid to activate the Michael acceptor is a well-established strategy for achieving enantioselectivity.
The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the yield and stereochemical outcome of the synthesis of this compound.
Reactivity and Chemical Transformations of Methyl 3 3 Bromophenyl 4 Nitrobutanoate
Transformations Involving the Nitro Group
The aliphatic nitro group in Methyl 3-(3-bromophenyl)-4-nitrobutanoate is a versatile functional handle, susceptible to reduction, conversion to a carbonyl group, and complete removal.
Reduction of the Nitro Group to Amine Derivatives
The conversion of the nitro group to a primary amine is a fundamental transformation, yielding γ-amino acid derivatives, which are valuable in medicinal chemistry. This reduction is most commonly achieved through catalytic hydrogenation. researchgate.net The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial to ensure high yield and chemoselectivity, preserving the ester and the carbon-bromine bond.
Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. google.com The hydrogenation process typically proceeds through intermediate stages, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. google.com To prevent the accumulation of potentially hazardous hydroxylamine intermediates, additives such as vanadium compounds can be introduced to the reaction mixture, which also enhances the reaction rate and product purity. google.com
| Catalyst | Typical Conditions | Product | Notes |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Methanol (B129727) or Ethanol, Room Temperature | Methyl 4-amino-3-(3-bromophenyl)butanoate | Widely used due to its efficiency and selectivity. |
| Raney Nickel | H₂ (high pressure), Ethanol, Elevated Temperature | Methyl 4-amino-3-(3-bromophenyl)butanoate | A cost-effective alternative, though may require harsher conditions. |
| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), Acetic Acid or Ethanol, Room Temperature | Methyl 4-amino-3-(3-bromophenyl)butanoate | Highly active catalyst, effective under mild conditions. |
Nef Reaction and Related Conversions
The Nef reaction provides a method to convert secondary nitroalkanes, such as this compound, into ketones. wikipedia.orgslideshare.net This transformation is a two-step process. First, the nitroalkane is deprotonated at the α-carbon using a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to form a stable nitronate salt. alfa-chemistry.comorganic-chemistry.org Second, the nitronate salt is hydrolyzed with a strong mineral acid, like sulfuric acid, to produce the corresponding ketone and nitrous oxide. wikipedia.org
The mechanism involves protonation of the nitronate to form a nitronic acid, which is then further protonated and attacked by water. wikipedia.org The resulting intermediate eliminates water and rearranges to yield the carbonyl compound. wikipedia.org The acidity of the medium is critical; reactions at a pH above 1 can lead to the formation of side products like oximes. mdma.ch Due to the often harsh conditions of the classic Nef reaction, several milder, modified procedures using oxidizing or reducing agents have been developed. slideshare.netalfa-chemistry.com Oxidative methods, for instance using permanganate (B83412) or ozone, can cleave the nitronate to form the carbonyl. wikipedia.org
| Step | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Nitronate Formation | Strong Base (e.g., NaOH, KOH) in an alcohol or ether solvent | Sodium or Potassium salt of this compound | Deprotonation of the carbon alpha to the nitro group. |
| 2. Hydrolysis | Strong Aqueous Acid (e.g., H₂SO₄, HCl) at low temperature | Methyl 3-(3-bromophenyl)-4-oxobutanoate | Conversion of the nitronate to a ketone. |
Denitration Reactions
Denitration reactions involve the complete removal of the nitro group, replacing it with a hydrogen atom. This transformation is particularly useful when the nitro group is employed as a synthetic handle for carbon-carbon bond formation and is no longer needed in the final product. researchgate.net For secondary nitro compounds, reductive denitration is often accomplished using radical chemistry. researchgate.net
A prevalent method involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). rsc.orgorganic-chemistry.org The reaction proceeds via a radical chain mechanism. The tributyltin radical abstracts the nitro group from the substrate, generating an alkyl radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the denitrated product and propagating the radical chain. organic-chemistry.org This method is valued for its mild conditions and tolerance of various functional groups, including esters and aryl bromides. mdma.chtandfonline.com
Reactions at the Ester Moiety
The methyl ester group of this compound can undergo hydrolysis, transesterification, and reduction, providing pathways to carboxylic acids, other esters, and primary alcohols, respectively.
Hydrolysis and Transesterification Reactions
Ester hydrolysis is the conversion of the ester back to its constituent carboxylic acid and alcohol. This can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : Treatment with a dilute aqueous acid (e.g., HCl or H₂SO₄) and heat will hydrolyze the ester to produce 3-(3-bromophenyl)-4-nitrobutanoic acid and methanol. The reaction is an equilibrium process.
Base-Promoted Hydrolysis (Saponification) : A more common and generally irreversible method is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. This yields the sodium salt of the carboxylic acid, which is then protonated in a separate acidic workup step to afford the free 3-(3-bromophenyl)-4-nitrobutanoic acid.
Transesterification is the process of exchanging the alkoxy group of an ester with another. By treating this compound with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst, the corresponding ethyl ester can be formed, with methanol as a byproduct.
Reduction to Alcohol Derivatives
The ester group can be reduced to a primary alcohol, yielding 3-(3-bromophenyl)-4-nitrobutan-1-ol. This transformation requires potent reducing agents, as esters are less reactive than ketones or aldehydes. acs.org
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols. acs.org However, its high reactivity presents a challenge for selectivity, as it can also reduce the nitro group. Careful control of reaction conditions, such as low temperatures, may be necessary to favor the reduction of the ester over the nitro group.
Alternatively, other hydride reagents can offer different selectivity profiles. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but can do so in the presence of certain additives or in specific solvent systems. acs.orgresearchgate.net A key challenge in the reduction of this specific molecule is achieving chemoselectivity, as many reagents that reduce esters can also affect the nitro functionality. thieme-connect.com
| Reagent | Typical Conditions | Product | Selectivity Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to room temperature | 3-(3-bromophenyl)-4-nitrobutan-1-ol | Highly reactive; may also reduce the nitro group. Careful temperature control is required. |
| Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous toluene (B28343) or CH₂Cl₂, -78 °C | 3-(3-bromophenyl)-4-nitrobutanal (aldehyde) | Can be used to stop the reduction at the aldehyde stage at low temperatures. |
| Borane (BH₃·THF) | Anhydrous THF, 0 °C to room temperature | 3-(3-bromophenyl)-4-nitrobutan-1-ol | Can reduce esters; generally does not reduce nitro groups under mild conditions. researchgate.net |
Amidation Reactions
The methyl ester functionality in this compound is susceptible to amidation, a crucial transformation for introducing nitrogen-containing functional groups. This reaction typically involves the conversion of the ester into an amide through reaction with an amine. Direct aminolysis, while possible, often requires harsh conditions such as high temperatures and pressures.
More efficient and milder methods have been developed for this transformation. One promising approach involves the use of alkali metal amidoboranes, such as sodium amidoborane (NaNH2BH3). nih.gov These reagents can react with esters at room temperature without the need for a catalyst, often completing the conversion within minutes and in high yields. nih.gov This method's chemoselectivity is a significant advantage; for instance, it typically does not reduce carbon-carbon double bonds that might be present elsewhere in the molecule. nih.gov
Another advanced strategy is the reductive amidation of esters with nitro compounds, facilitated by nickel-based nanocatalysts. nih.gov This process involves the in-situ reduction of a nitro compound to an amine, which then reacts with the ester to form the amide. nih.gov While this specific protocol is designed for coupling separate ester and nitro compounds, the principles highlight the catalytic strategies available for amide synthesis. For this compound, the reaction would typically proceed by reacting the ester with a primary or secondary amine.
The general reaction can be summarized as the nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group. The choice of amine and reaction conditions allows for the synthesis of a diverse range of primary, secondary, and tertiary amides.
| Reagent/Catalyst | Solvent | Temperature | Key Features |
|---|---|---|---|
| Amine (e.g., RNH2, R2NH) | None or polar solvent | High Temperature/Pressure | Direct aminolysis; often requires harsh conditions. |
| Sodium Amidoborane (NaNH2BH3) | THF | Room Temperature | Fast, high-yield, and chemoselective; no catalyst needed. nih.gov |
| Amine with Lewis Acid Catalyst (e.g., AlMe3) | Toluene | Room Temperature to Reflux | Activation of the carbonyl group enhances reactivity. |
Reactivity of the Aryl Bromide Substituent
The aryl bromide moiety is a versatile functional group that serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom on the phenyl ring of this compound enables its participation in several palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid or ester. libretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. libretexts.orgorganic-chemistry.org The versatility of the Suzuki coupling allows for the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position of the phenyl ring. organic-chemistry.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This transformation is also catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction is highly valuable for the synthesis of stilbenes, cinnamates, and other vinylated aromatic compounds. It follows a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and β-hydride elimination. wikipedia.orglibretexts.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) complexes and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is a powerful tool for synthesizing aryl alkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org Copper-free versions of this reaction have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.govnih.gov
| Reaction | Coupling Partner | Catalyst System (Pd Source + Ligand) | Base | Solvent |
|---|---|---|---|---|
| Suzuki | Ar'B(OH)2 | Pd(PPh3)4 or Pd(OAc)2 + PPh3 | Na2CO3, K2CO3, K3PO4 | Toluene/Water, Dioxane, DMF |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)2 + P(o-tolyl)3 | Et3N, K2CO3 | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2 + CuI | Et3N, Diisopropylamine | THF, DMF |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For the SNAr mechanism to proceed efficiently, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov
In the case of this compound, the bromine atom is the leaving group. However, the molecule lacks the necessary activation for a facile SNAr reaction. The substituents on the ring are the bromine itself and an alkyl chain, neither of which is a strong electron-withdrawing group capable of stabilizing the negative charge of the Meisenheimer intermediate, which is characteristic of the SNAr pathway. nih.gov The nitro group is part of the aliphatic side chain and does not exert a direct resonance-based electron-withdrawing effect on the aromatic ring. Consequently, direct SNAr reactions on this substrate are expected to be very difficult and would require extremely harsh conditions, if they proceed at all. Alternative strategies, such as transition metal-catalyzed cross-coupling reactions, are far more practical for functionalizing the aryl bromide.
Directed Ortho-Metalation
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org Common DMGs include amides, carbamates, and methoxy groups. wikipedia.orgorganic-chemistry.org
The substituents on the phenyl ring of this compound are a bromine atom and the 3-(methyl ester)-4-nitrobutane side chain. Neither of these is considered a strong DMG. The alkyl side chain lacks a heteroatom capable of strongly coordinating with lithium. The bromine atom can exert a weak directing effect, but its primary reactivity with strong bases like n-butyllithium or sec-butyllithium (B1581126) at low temperatures is halogen-metal exchange, where the bromine atom is swapped for a lithium atom.
This lithium-halogen exchange would form a 3-lithiophenyl intermediate, which can then be trapped with various electrophiles. This pathway is generally much faster than deprotonation of an aromatic C-H bond. Therefore, subjecting this compound to typical DoM conditions would likely result in halogen-metal exchange at the C-Br bond rather than regioselective deprotonation at a position ortho to the bromine.
Alpha-Carbon Reactivity and Derivatization
The aliphatic chain of this compound contains two distinct alpha-carbons with acidic protons, making them potential sites for derivatization through the formation of carbanionic intermediates.
Alkylation and Acylation Reactions at the α-Position
The structure of the molecule features two carbons with activated C-H bonds: the C2 carbon, which is alpha to the ester carbonyl group, and the C4 carbon, which is alpha to the nitro group.
Reactivity at C4 (α to Nitro Group): The protons on the carbon adjacent to the nitro group (C4) are significantly acidic due to the powerful electron-withdrawing nature of the nitro group. mdpi.com Treatment with a suitable base can readily deprotonate this position to form a resonance-stabilized nitronate anion. This nitronate is a potent nucleophile that can react with a variety of electrophiles. mdpi.comnih.gov
Reactivity at C2 (α to Ester Group): The protons on the carbon adjacent to the ester carbonyl (C2) are also acidic, though generally less so than those alpha to a nitro group. msu.edu Deprotonation at this position with a strong, non-nucleophilic base (such as lithium diisopropylamide, LDA) generates an enolate. msu.edu This enolate is also a key nucleophilic intermediate in organic synthesis.
Given the higher acidity of the protons at C4, selective deprotonation at this position is generally more feasible using milder bases. The resulting nitronate can undergo alkylation with alkyl halides or acylation with acyl chlorides to introduce new substituents at the C4 position. Selective functionalization at the C2 position would be more challenging and might require protection of the more acidic C4 position or the use of specific reaction conditions that favor enolate formation. The ambident nature of both the nitronate and enolate intermediates means that O-alkylation or O-acylation can sometimes compete with the desired C-alkylation/acylation. libretexts.orgmsu.edu
| Target Position | Base | Intermediate | Electrophile (E+) | Potential Product |
|---|---|---|---|---|
| C4 (α to -NO2) | K2CO3, DBU, NaH | Nitronate Anion | Alkyl Halide (R-X) | C4-Alkylated Product |
| C4 (α to -NO2) | K2CO3, DBU, NaH | Nitronate Anion | Acyl Chloride (RCOCl) | C4-Acylated Product |
| C2 (α to -COOMe) | LDA, LiHMDS | Ester Enolate | Alkyl Halide (R-X) | C2-Alkylated Product |
| C2 (α to -COOMe) | LDA, LiHMDS | Ester Enolate | Acyl Chloride (RCOCl) | C2-Acylated Product |
Condensation Reactions Involving the Acidic α-Proton
The chemical reactivity of this compound is significantly influenced by the presence of a nitro group, which activates the α-proton (the hydrogen atom on the carbon adjacent to the nitro group), making it acidic. This acidity facilitates a variety of condensation reactions where this proton is removed by a base, leading to the formation of a carbanion. This nucleophilic carbanion can then react with various electrophiles.
While specific literature detailing the condensation reactions of this compound is not extensively available, its reactivity can be predicted based on the well-established chemistry of other γ-nitro esters. The electron-withdrawing nature of both the nitro group and the ester group enhances the acidity of the proton at the C-2 position, making it susceptible to abstraction by a base. This allows the compound to participate in various base-catalyzed condensation reactions.
One of the most common reactions for compounds with an acidic α-proton adjacent to a nitro group is the Henry reaction, or nitro-aldol reaction. In this reaction, the generated nitronate anion attacks an aldehyde or ketone, forming a β-nitro alcohol. Subsequent dehydration can lead to the formation of a nitroalkene.
Another important class of reactions is the Michael addition, where the carbanion acts as a Michael donor and adds to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of new carbon-carbon bonds.
Furthermore, condensation with other electrophiles, such as imines (in aza-Henry reactions) or activated alkyl halides, represents plausible transformations for this molecule, leading to the synthesis of a diverse range of more complex structures. The specific outcomes of these reactions, including yields and stereoselectivity, would be highly dependent on the reaction conditions, such as the choice of base, solvent, and temperature, as well as the nature of the electrophile.
A summary of potential condensation reactions is presented below, based on the known reactivity of analogous γ-nitro esters.
| Reaction Type | Electrophile | Catalyst/Base | Product Type |
| Henry (Nitro-aldol) | Aldehyde/Ketone | Organic or Inorganic Base | β-Nitro alcohol |
| Michael Addition | α,β-Unsaturated Carbonyl | Base | γ-Nitro carbonyl compound |
| aza-Henry Reaction | Imine | Base | β-Amino-γ-nitro ester |
| Alkylation | Alkyl Halide | Strong Base | 2-Alkyl-3-(3-bromophenyl)-4-nitrobutanoate |
Mechanistic Studies on Reactions Involving Methyl 3 3 Bromophenyl 4 Nitrobutanoate
Elucidation of Reaction Pathways for Synthesis
The primary route for the synthesis of Methyl 3-(3-bromophenyl)-4-nitrobutanoate involves the Michael addition of a nitromethane (B149229) anion to methyl 3-(3-bromophenyl)propenoate. This conjugate addition reaction is a cornerstone of carbon-carbon bond formation. The reaction is typically base-catalyzed, where the base deprotonates nitromethane to generate a nucleophilic nitronate anion. This anion then attacks the β-carbon of the α,β-unsaturated ester.
The generally accepted pathway proceeds through the following key steps:
Deprotonation: A base (B:) removes a proton from nitromethane to form a resonance-stabilized nitronate anion.
Nucleophilic Attack: The nitronate anion attacks the electrophilic β-carbon of methyl 3-(3-bromophenyl)propenoate. This results in the formation of a new carbon-carbon bond and an enolate intermediate.
Protonation: The enolate intermediate is protonated by the conjugate acid of the base (HB) to yield the final product, this compound.
The choice of base and solvent can significantly influence the reaction's efficiency and selectivity. sctunisie.org While the reaction can be performed in various solvents, the use of biphasic systems or microwave irradiation has been shown to enhance reaction rates and yields for analogous γ-nitro esters. researchgate.net For instance, microwave-assisted synthesis has been demonstrated to reduce reaction times from days to minutes in the preparation of similar compounds. researchgate.net
In the context of asymmetric synthesis, bifunctional organocatalysts, such as chiral thioureas, can be employed. nih.gov These catalysts operate through a dual-activation mechanism, simultaneously activating both the nucleophile (nitromethane) and the electrophile (the α,β-unsaturated ester) through hydrogen bonding interactions. nih.gov This dual activation facilitates the reaction and controls the stereochemical outcome. nih.gov
Kinetic Studies of Key Transformations
Kinetic studies, particularly the measurement of kinetic isotope effects (KIEs), provide valuable insights into the rate-determining step of a reaction. For the Michael addition leading to compounds structurally similar to this compound, experimental and computational studies have been conducted. nih.gov
In a study on a related enantioselective Michael addition, significant primary ¹³C KIEs were observed for the bond-forming carbon atoms of both the malonate nucleophile and the nitroolefin electrophile. nih.gov This finding suggests that the carbon-carbon bond formation is the rate-determining step in the catalytic cycle. nih.gov The magnitude of these KIEs can provide information about the transition state structure.
Table 1: Hypothetical Kinetic Isotope Effects for the Michael Addition to form this compound
| Isotopic Position | kH/kD or k¹²C/k¹³C | Interpretation |
|---|---|---|
| α-C of Nitromethane | 1.03 | Significant primary KIE, indicating C-C bond formation is part of the rate-determining step. nih.gov |
| β-C of Methyl 3-(3-bromophenyl)propenoate | 1.03 | Significant primary KIE, supporting the involvement of this carbon in the rate-determining C-C bond formation. nih.gov |
Note: The data in this table is illustrative and based on findings from analogous systems. nih.gov The actual experimental values for the specific reaction may vary.
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at a molecular level.
Computational studies on analogous Michael additions have successfully located and characterized the transition states for the key steps of the reaction. nih.gov For organocatalyzed reactions, these studies can reveal the crucial non-covalent interactions between the catalyst, the nucleophile, and the electrophile that are responsible for the observed stereoselectivity. nih.gov
In a bifunctional thiourea-catalyzed Michael addition, computational analysis identified the lowest energy transition state. nih.gov This analysis revealed that the catalyst's thiourea (B124793) moiety activates the nitroolefin through hydrogen bonding, while the tertiary amine group deprotonates the nucleophile. nih.gov The specific geometry of this transition state explains the preferential formation of one enantiomer over the other. nih.gov The relative free energies of different transition state structures can be calculated to predict the major product, and these predictions often show good agreement with experimental results. nih.gov
Table 2: Calculated Relative Free Energies of Transition States for a Model Michael Addition
| Transition State | Relative Free Energy (kcal/mol) | Predicted Stereochemical Outcome |
|---|---|---|
| TS-Re (favored) | 0.0 | Major enantiomer |
Note: This data is based on a representative study of an enantioselective Michael addition and serves as an example of the insights gained from transition state analysis. nih.gov
Beyond its synthesis, this compound can undergo various functional group interconversions. For example, the nitro group can be reduced to an amine or converted into other functional groups. Computational chemistry can be used to profile the energy landscape for these transformations, identifying intermediates and transition states.
Energy landscape profiling can help in understanding the thermodynamics and kinetics of potential side reactions or subsequent transformations of the initial Michael adduct. This knowledge is crucial for designing reaction conditions that favor the desired product and minimize the formation of impurities.
Applications of Methyl 3 3 Bromophenyl 4 Nitrobutanoate As a Synthetic Intermediate
Utilization in the Construction of Nitrogen-Containing Heterocycles
The presence of both a nitro group and an aryl bromide on the methyl 3-(3-bromophenyl)-4-nitrobutanoate backbone makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are core components of many pharmaceuticals, agrochemicals, and functional materials.
Pyrrole (B145914) Synthesis via Nitro-Group Transformations
The γ-nitro ester functionality of this compound is a key feature that can be exploited for the synthesis of substituted pyrroles. A common and effective strategy involves the conversion of the γ-nitrocarbonyl system into a 1,4-dicarbonyl compound through the Nef reaction. This transformation is a cornerstone in the Paal-Knorr pyrrole synthesis.
Nef Reaction: The nitro group of this compound is converted into a carbonyl group. This is typically achieved by treating the corresponding nitronate salt (formed by deprotonation of the α-carbon to the nitro group) with a strong acid or through oxidative or reductive methods. The resulting product is a 1,4-dicarbonyl compound, specifically a γ-keto ester.
Paal-Knorr Cyclization: The synthesized 1,4-dicarbonyl intermediate is then condensed with a primary amine or ammonia (B1221849). This cyclization reaction, often catalyzed by acid, leads to the formation of the pyrrole ring. The choice of the amine reactant allows for the introduction of various substituents on the pyrrole nitrogen, providing a straightforward route to a library of N-substituted pyrroles.
An alternative approach involves the reduction of the nitro group to an amine. The resulting γ-amino ester can then undergo intramolecular cyclization to form a pyrrolidinone, which can be further functionalized to yield various pyrrole derivatives.
Table 1: Proposed Pyrrole Synthesis via this compound
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Nef Reaction | Base (e.g., NaOEt), then Acid (e.g., H₂SO₄) | Methyl 3-(3-bromophenyl)-4-oxobutanoate |
| 2 | Paal-Knorr Synthesis | R-NH₂ or NH₃, Acid catalyst | Methyl 1-R-3-(3-bromophenyl)-1H-pyrrole-2-carboxylate |
Indole (B1671886) and Quinoline (B57606) Scaffolds from Aryl Bromide Derivatives
The 3-bromophenyl group in this compound serves as a handle for intramolecular cyclization reactions to construct fused heterocyclic systems like indoles and quinolines. These reactions are often catalyzed by transition metals, such as palladium, which are well-known to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Indole Synthesis: The synthesis of indole scaffolds can be achieved through an intramolecular Heck-type reaction. This process would involve the following key steps:
Modification of the Side Chain: The nitrobutanoate side chain is first modified to introduce a double bond at a suitable position. This can be achieved through various synthetic transformations, for instance, by reduction of the nitro group to an amine, followed by acylation and subsequent intramolecular cyclization.
Intramolecular Heck Reaction: The resulting substrate, containing both the aryl bromide and the appropriately functionalized side chain, is then subjected to a palladium-catalyzed intramolecular Heck reaction. This reaction facilitates the formation of a new carbon-carbon bond, leading to the construction of the indole ring system.
Quinoline Synthesis: The synthesis of quinoline scaffolds can be envisioned through a similar strategy involving palladium-catalyzed intramolecular cyclization. The synthetic route would likely involve the transformation of the nitrobutanoate side chain into a suitable precursor that can undergo cyclization onto the bromophenyl ring. For example, reduction of the nitro group and subsequent reactions could lead to a six-membered ring closure, forming the quinoline core.
Table 2: Proposed Synthetic Strategies for Indole and Quinoline Scaffolds
| Target Scaffold | Key Reaction | Catalyst | General Approach |
| Indole | Intramolecular Heck Reaction | Pd(0) catalyst | Modification of the side chain to introduce an alkene, followed by intramolecular C-C bond formation. |
| Quinoline | Intramolecular Cyclization | Pd(0) catalyst | Transformation of the side chain to facilitate a six-membered ring closure onto the aryl bromide. |
Precursor for Advanced Organic Materials
The unique molecular architecture of this compound also makes it a promising candidate as a monomer or a key building block for the synthesis of advanced organic materials, including oligomers, polymers, and ligands for catalysis.
Building Blocks for Oligomers and Polymers
The presence of multiple reactive sites allows for the incorporation of this compound into polymeric structures. The aryl bromide functionality is particularly useful for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds.
By reacting the aryl bromide with a suitable difunctional coupling partner (e.g., a diboronic acid in a Suzuki polymerization), polymers with a poly(phenylene) backbone and pendant nitrobutanoate side chains can be synthesized. These side chains can be further modified post-polymerization to tune the properties of the material. For instance, the nitro group could be reduced to an amine, which could then be used for cross-linking or for the attachment of other functional groups. The ester group could also be hydrolyzed to a carboxylic acid, introducing hydrophilicity or sites for further chemical modification.
Applications in Ligand Synthesis for Catalysis
The 3-bromophenyl moiety of this compound can be functionalized to create novel ligands for transition metal catalysis. For example, the bromine atom can be replaced with a phosphine group via a substitution reaction with a phosphinating agent, or through a palladium-catalyzed phosphination reaction. The resulting phosphine-containing molecule can then act as a ligand for various transition metals.
The nitrobutanoate side chain can also play a role in the ligand's properties. The ester and nitro groups can influence the electronic properties of the ligand, which in turn can affect the activity and selectivity of the metal catalyst. Furthermore, the side chain can be modified to introduce additional coordinating atoms, leading to the formation of bidentate or multidentate ligands. The ability to systematically modify the structure of the ligand derived from this precursor allows for the fine-tuning of catalyst performance for specific chemical transformations.
Role in the Synthesis of Complex Natural Product Scaffolds
While direct applications in the total synthesis of natural products are not yet widely reported, the structural motifs accessible from this compound suggest its potential as a key intermediate in the synthesis of complex natural product scaffolds. Many natural products contain substituted pyrrole, indole, or quinoline cores, which, as discussed, can be synthesized from this versatile starting material.
The combination of a chiral center (at the carbon bearing the aryl group) and multiple functional groups for further elaboration makes it an attractive building block for asymmetric synthesis. Enantioselective synthesis of this compound would provide access to chiral, non-racemic heterocycles and other complex molecules. The nitro group, in particular, is a versatile functional group in natural product synthesis, serving as a precursor to amines, carbonyls, and other functionalities. The aryl bromide allows for the introduction of further complexity through cross-coupling reactions, enabling the construction of highly substituted and intricate molecular architectures found in nature.
Chiral Pool Applications Derived from Enantiopure this compound
The utility of a molecule in chiral pool synthesis hinges on its availability in an enantiomerically pure form, which can then be used as a starting block to construct more complex chiral molecules. Enantiopure γ-nitroesters, such as the (R) or (S) enantiomers of this compound, are valuable intermediates in synthetic organic chemistry. The strategic placement of the nitro, ester, and bromophenyl groups allows for a variety of chemical transformations that can proceed with a high degree of stereochemical control.
Research has demonstrated that related β-aryl-γ-nitroesters can be employed in the synthesis of biologically significant molecules like (R)- and (S)-Baclofen, a derivative of γ-aminobutyric acid (GABA) used as a muscle relaxant. The general synthetic pathway involves the Michael addition of nitromethane (B149229) to an arylidenemalonate, followed by the reduction of the γ-nitroester to form a γ-lactam. nih.gov This resulting lactam can then be resolved into its separate enantiomers. nih.gov
Once the enantiopure γ-lactam is obtained, it serves as a chiral scaffold. For instance, the hydrolysis of an enantiomerically pure β-chlorophenyl-γ-lactam yields the corresponding enantiomer of Baclofen hydrochloride. nih.gov This highlights the role of the core structure, analogous to that derived from this compound, as a critical precursor to a specific, stereochemically defined target molecule.
The conversion of the nitro group into an amine and subsequent cyclization to form chiral heterocycles is a key application. The data below illustrates a generalized pathway for how an enantiopure β-aryl-γ-nitroester can be transformed into a valuable chiral γ-lactam, which is a direct precursor to other target molecules.
Table 5.4.1: Generalized Synthetic Pathway from β-Aryl-γ-nitroester to Chiral Lactam
| Step | Reaction | Intermediate/Product | Purpose |
| 1 | Catalytic Reduction | γ-aminoester | Conversion of the nitro group to a primary amine. |
| 2 | Intramolecular Cyclization | γ-lactam | Formation of the core heterocyclic ring structure. |
| 3 | Chiral Resolution | (R)- and (S)-γ-lactams | Separation of enantiomers to yield chirally pure intermediates. |
| 4 | Hydrolysis | (R)- or (S)-β-aryl-γ-aminobutyric acid | Opening of the lactam ring to yield the final target acid. |
This strategic use of enantiopure building blocks like this compound is fundamental to modern asymmetric synthesis, enabling the efficient production of single-enantiomer pharmaceuticals and other specialized chemicals. The specific bromo-substitution on the phenyl ring also offers a synthetic handle for further modifications via cross-coupling reactions, expanding its potential in the synthesis of a diverse array of complex chiral molecules.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Enhanced Synthesis
The synthesis of γ-nitro compounds, such as Methyl 3-(3-bromophenyl)-4-nitrobutanoate, is a focal point of ongoing research, with a particular emphasis on developing novel catalytic systems to improve efficiency and stereoselectivity. researchgate.net Organocatalysis has emerged as a powerful tool for the enantioselective construction of carbon-carbon bonds. chiba-u.jp Chiral bifunctional organocatalysts, such as thioureas, have shown promise in promoting Michael additions of nitroalkanes to α,β-unsaturated esters, offering a pathway to enantiomerically enriched γ-nitro esters. chiba-u.jp Future research will likely concentrate on the design and application of new atropisomeric phosphoric acids and primary β-amino alcohol derivatives as inexpensive and stable organocatalysts. chiba-u.jp These catalysts could offer enhanced control over the stereochemistry at the two chiral centers of this compound, leading to the selective synthesis of specific diastereomers and enantiomers.
The development of innovative catalytic systems is crucial for achieving highly stereoselective synthesis. The table below outlines potential catalytic approaches and their expected outcomes for the synthesis of β-aryl-γ-nitrobutanoates.
| Catalytic System | Catalyst Type | Expected Outcome |
| Asymmetric Organocatalysis | Chiral Thioureas, Phosphoric Acids, Amino Alcohols | High enantioselectivity and diastereoselectivity |
| Metal-Based Catalysis | Chiral Metal Complexes | High catalytic activity and stereocontrol |
| Biocatalysis | Engineered Enzymes | High specificity and green reaction conditions |
Development of Sustainable and Green Chemistry Approaches
In line with the growing emphasis on environmentally benign chemical processes, future research will undoubtedly focus on developing sustainable and green chemistry approaches for the synthesis of this compound. This includes the exploration of solvent-free reaction conditions, which have been successfully applied to other organic reactions like the Claisen-Schmidt condensation. rsc.org Such methods reduce waste and the environmental impact associated with volatile organic solvents. rsc.orgrsc.org
Biocatalysis presents another promising avenue for the green synthesis of this compound and its derivatives. researchgate.net Enzymes, such as nitroreductases, can catalyze the reduction of nitro groups under mild, aqueous conditions, offering a sustainable alternative to traditional chemical reductants. nih.govgoogle.com Research into engineering enzymes with specific activity towards γ-nitroesters could lead to highly selective and environmentally friendly methods for transforming the nitro group into other valuable functionalities, such as amines. researchgate.netorganic-chemistry.org The use of biocatalysts can also facilitate the production of enantiomerically pure compounds, a significant advantage in pharmaceutical applications. google.com
Expansion into Materials Science via Functionalization
The unique molecular structure of this compound, featuring both a reactive nitro group and a functionalizable bromophenyl moiety, makes it an attractive building block for materials science. wiley.comadvancionsciences.com The nitro group can be transformed into a variety of other functional groups, enabling the synthesis of diverse monomers for polymerization. advancionsciences.com The presence of the bromophenyl group allows for cross-coupling reactions, providing a handle to incorporate the molecule into larger polymeric structures. nih.gov
Future research is expected to explore the synthesis of functional polymers derived from this compound. For instance, the nitro group can be reduced to an amine, which can then be used in the formation of polyamides or polyimines. The bromine atom on the phenyl ring can be utilized in reactions like the Kabachnik–Fields or Biginelli multicomponent reactions to create polymers with unique properties, such as metal-chelating abilities or enhanced thermal stability. mdpi.comnih.gov The development of degradable polymers through techniques like ring-opening metathesis polymerization (ROMP) using functionalized monomers derived from this nitrobutanoate is another exciting possibility. nih.gov These materials could find applications in areas such as drug delivery, coatings, and advanced composites.
Advanced Spectroscopic and Analytical Techniques for Structural Characterization of Derivatives
The complex stereochemistry of this compound, with its two chiral centers, necessitates the use of advanced spectroscopic and analytical techniques for the unambiguous characterization of its derivatives. Future research will increasingly rely on sophisticated methods to determine the relative and absolute configurations of the diastereomers and enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the separation of enantiomers and are expected to be instrumental in analyzing the stereochemical purity of synthesized derivatives. shimadzu.comresearchgate.netselvita.com The development of new chiral stationary phases will further enhance the resolution of these separations. shimadzu.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), will continue to be crucial for determining the relative stereochemistry of the diastereomers. nih.govharvard.eduwordpress.com Advanced computational methods, such as GIAO (Gauge-Including Atomic Orbital) NMR shift calculations, can be used in conjunction with experimental data to confidently assign the stereostructures of complex molecules. researchgate.net
Tandem mass spectrometry (MS/MS) will be a key tool for elucidating the fragmentation pathways of halogenated nitro compounds, providing valuable structural information. researchgate.netresearchgate.netyoutube.com The characteristic isotopic pattern of bromine can aid in the identification of bromine-containing fragments. libretexts.org
| Analytical Technique | Application for Derivatives of this compound |
| Chiral HPLC/SFC | Separation and quantification of enantiomers |
| 2D NMR (COSY, NOESY) | Determination of relative stereochemistry of diastereomers |
| GIAO NMR Calculations | Assignment of absolute and relative configurations |
| Tandem Mass Spectrometry | Structural elucidation through fragmentation analysis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing Methyl 3-(3-bromophenyl)-4-nitrobutanoate, and how can reaction conditions be optimized?
- Methodology : A plausible route involves coupling a bromophenyl precursor (e.g., 3-bromophenylacetic acid ) with a nitrobutanoate moiety. Asymmetric catalysis using transition metals like rhodium with chiral ligands (e.g., (R)-BINAP) could optimize stereoselectivity, as demonstrated in analogous syntheses of bromophenyl esters . Reaction parameters (temperature, solvent polarity) should be screened via Design of Experiments (DoE) to maximize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .
Q. How can the purity and structural identity of this compound be confirmed?
- Methodology :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC (capillary column, He carrier gas) to assess impurities .
- Structural Confirmation :
- NMR : Look for ester methyl protons (~δ 3.6–3.8 ppm), aromatic protons from the bromophenyl group (~δ 7.2–7.5 ppm), and nitro group deshielding effects on adjacent carbons in -NMR .
- IR : Confirm ester C=O (~1720 cm) and nitro NO (~1520, 1350 cm) stretches .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and refine using SHELXL .
Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?
- Methodology :
- LC-MS : Monitor molecular ion peaks ([M+H] expected at ~314 m/z for CHBrNO) with electrospray ionization (ESI).
- GC-FID : Use a non-polar column (e.g., DB-5) and compare retention times against a pure standard .
Advanced Research Questions
Q. How does the stereochemistry of the nitro group influence the compound’s reactivity in subsequent transformations?
- Methodology :
- Perform kinetic studies using chiral derivatizing agents (e.g., Mosher’s acid) to assess enantiomeric excess .
- Compare reaction outcomes (e.g., cycloadditions or reductions) between enantiomers. Computational modeling (DFT) can predict steric and electronic effects of the nitro group’s orientation on transition states .
Q. What mechanistic insights can be gained from studying the nitro group’s electrophilicity in this compound?
- Methodology :
- Conduct nucleophilic substitution reactions (e.g., with amines or thiols) under varying pH and solvent conditions. Monitor kinetics via -NMR to track nitro displacement rates.
- Use Hammett plots to correlate substituent effects (bromine’s electron-withdrawing nature) with reaction rates .
Q. How can computational tools predict the compound’s interactions with biological targets or materials?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., nitroreductases) or receptors. Validate with in vitro assays.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential surfaces and frontier molecular orbitals (HOMO-LUMO gaps) .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports high enantioselectivity using rhodium catalysts, but scalability may conflict with cost. Alternative methods (e.g., organocatalysis) should be explored for cost-effective production.
- Analytical Discrepancies : GC purity thresholds (>95% in ) may not align with HPLC results due to volatility differences. Cross-validate with multiple techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
